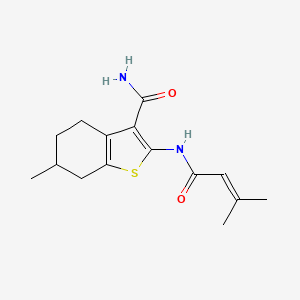

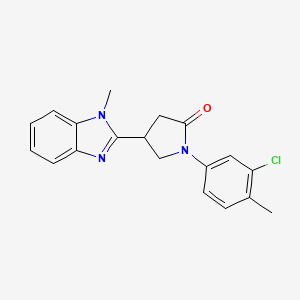

![molecular formula C21H22N2O5 B2443380 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide CAS No. 1421509-78-5](/img/structure/B2443380.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds . The compound also contains a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl group, which is a tetrahydro derivative of naphthalene, a polycyclic aromatic hydrocarbon. The compound is an oxalamide, which is a type of amide that contains an oxalic acid moiety.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl groups, as well as the oxalamide group. These groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxalamide group could potentially undergo hydrolysis under acidic or basic conditions to yield oxalic acid and the corresponding amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl groups could confer aromaticity and potential hydrophobicity. The oxalamide group could contribute to the compound’s solubility and reactivity .

Scientific Research Applications

Enzymatic Reactions and Mechanisms

One study delves into the enzymatic reaction mechanisms involving naphthalene dioxygenase, which initiates the catabolism of naphthalene. This process results in the formation of cis-dihydrodiols through oxygenation, providing insights into the biochemical transformations of aromatic hydrocarbons, which could be relevant to understanding the reactivity of similar compounds under enzymatic conditions (Resnick, Lee, & Gibson, 1996).

Synthesis and Chemical Transformations

Another aspect of research focuses on the synthesis and chemical transformations of similar compounds. For instance, the practical synthesis of key chiral intermediates for novel agonists via resolution-inversion-recycle approaches highlights innovative methods in the synthesis of complex molecules. This process features recycling of the undesired enantiomer via inversion of the C2 hydroxyl group, which could be pertinent to the synthesis of compounds with similar structural features (Ohigashi et al., 2013).

Pharmacological Properties

Research on the pharmacological properties of structurally related compounds, such as benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine (MDA), explores the role of ring oxygen atoms in interacting with serotonin and catecholamine uptake carriers. These studies contribute to understanding the pharmacological activities and potential therapeutic applications of compounds with similar chemical structures (Monte, Marona-Lewicka, Cozzi, & Nichols, 1993).

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological activities. Given the known activities of compounds containing similar structural moieties, it could be of interest in fields such as medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been reported to target various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis . This suggests that this compound may have similar effects, potentially leading to the death of targeted cells.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-19(22-11-14-5-6-17-18(9-14)28-13-27-17)20(25)23-12-21(26)8-7-15-3-1-2-4-16(15)10-21/h1-6,9,26H,7-8,10-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOFWMQWEKWMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

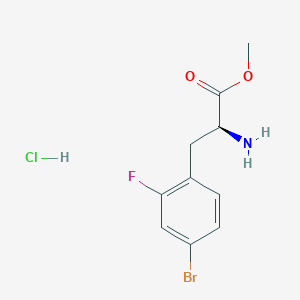

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)

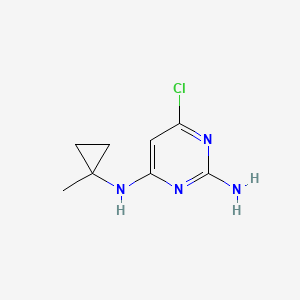

![4-[2-(2-Fluorophenoxy)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2443301.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2443307.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

![6-Chloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2443315.png)